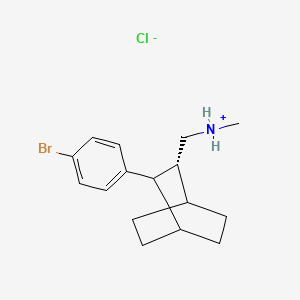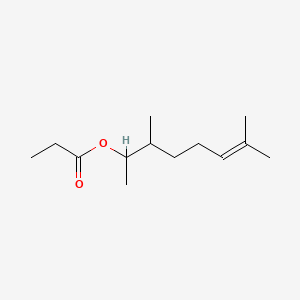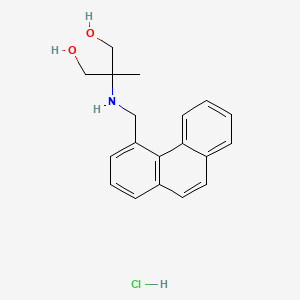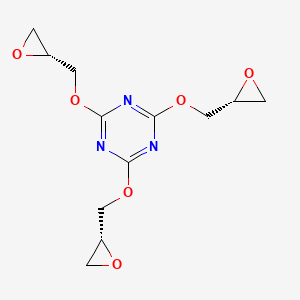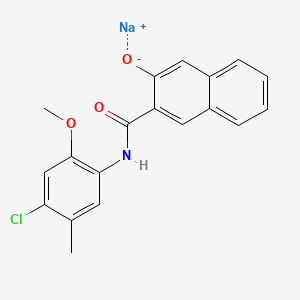![molecular formula C17H32O2 B13782298 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate CAS No. 97862-07-2](/img/structure/B13782298.png)
4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate: is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by its cyclohexylpropyl acetate backbone, which is substituted with isopropyl and trimethyl groups. It is commonly used in the fragrance industry due to its pleasant odor and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate typically involves the esterification of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanol with acetic acid or acetic anhydride. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is carried out in large-scale reactors. The process involves continuous feeding of the reactants and catalysts, with efficient removal of the water formed during the reaction to drive the equilibrium towards ester formation. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and trimethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl ketone.
Reduction: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropanol.
Substitution: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, particularly in the development of new fragrances and flavoring agents.
Biology: In biological research, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is studied for its potential effects on cellular processes and its interactions with biological membranes.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is used in the formulation of perfumes, cosmetics, and other personal care products due to its stability and pleasant odor.
Mécanisme D'action
The mechanism of action of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell.
Comparaison Avec Des Composés Similaires
trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanol: This compound is a precursor in the synthesis of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate.
trans-4-(tert-Butyl)cyclohexyl acetate: Another acetate ester with similar applications in the fragrance industry.
Uniqueness: trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is unique due to its specific combination of isopropyl and trimethyl groups, which contribute to its distinct odor profile and stability. This makes it particularly valuable in the formulation of high-quality fragrances and personal care products.
Propriétés
Numéro CAS |
97862-07-2 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
[4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-yl] acetate |
InChI |
InChI=1S/C17H32O2/c1-12(2)15-7-9-16(10-8-15)17(5,6)11-13(3)19-14(4)18/h12-13,15-16H,7-11H2,1-6H3 |
Clé InChI |
XCNNCSRLOKMMQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)C(C)(C)CC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


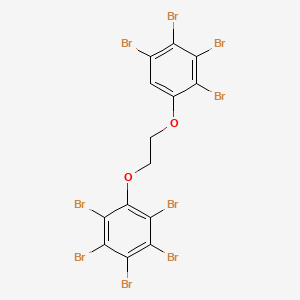
![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
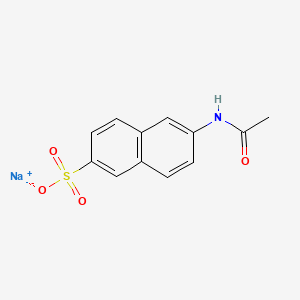
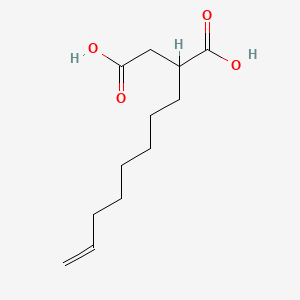
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
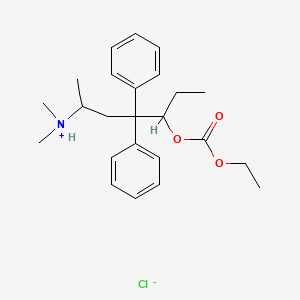
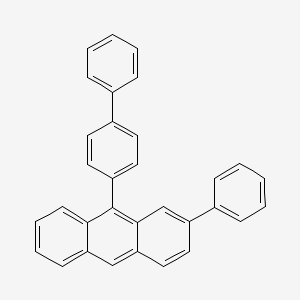
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
